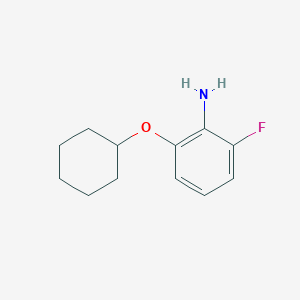

2-(Cyclohexyloxy)-6-fluoroaniline

Description

BenchChem offers high-quality 2-(Cyclohexyloxy)-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexyloxy)-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxy-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBVPGBDLFNHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=CC=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 2-(Cyclohexyloxy)-6-fluoroaniline

Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) represents a specialized fluorinated aniline scaffold used primarily as an intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and agrochemicals. Its structure is defined by a unique steric and electronic environment: the electron-withdrawing fluorine atom at position 6 creates an "ortho-blocking" effect, while the bulky cyclohexyloxy group at position 2 introduces significant lipophilicity and conformational restriction.

This guide provides a comprehensive technical analysis of the molecule, including physicochemical data, a validated synthetic workflow, and its application in structure-activity relationship (SAR) optimization.

Part 1: Physicochemical Profile & Chemical Identity

The following data establishes the core identity of the molecule. Researchers should verify incoming raw materials against these parameters.

Table 1: Chemical Specifications

| Parameter | Technical Detail |

| IUPAC Name | 2-(Cyclohexyloxy)-6-fluoroaniline |

| CAS Number | 1178172-12-7 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Monoisotopic Mass | 209.1216 Da |

| SMILES | NC1=C(F)C=CC=C1OC2CCCCC2 |

| Appearance | Off-white to pale yellow solid (low melting point) or oil |

| LogP (Predicted) | ~3.2 (High Lipophilicity due to cyclohexyl ring) |

| H-Bond Donors | 1 (Primary Amine -NH₂) |

| H-Bond Acceptors | 2 (Ether Oxygen, Amine Nitrogen) |

Structural Analysis

The molecule features a 1,2,3-trisubstituted benzene pattern (if counting the amine as C1).

-

Electronic Effect: The fluorine atom (

, -

Steric Environment: The C2-cyclohexyloxy group is bulky. This steric hindrance protects the amine from non-specific metabolic conjugation but may also require forcing conditions for subsequent nucleophilic attacks (e.g., forming quinazolines).

Part 2: Validated Synthetic Protocol

The most robust route to 2-(Cyclohexyloxy)-6-fluoroaniline utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway avoids the use of expensive palladium catalysts required for C-O coupling.

Reaction Scheme Workflow

The synthesis proceeds in two distinct steps starting from commercially available 2,6-difluoronitrobenzene .

Figure 1: Two-step synthetic pathway via S_NAr and catalytic hydrogenation.

Detailed Methodology

Step 1: S_NAr Etherification

Objective: Selective displacement of one fluorine atom by the cyclohexyl alkoxide.

-

Reagents: 2,6-Difluoronitrobenzene (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under nitrogen.

-

Dropwise add cyclohexanol dissolved in THF. Stir for 30 min to generate the sodium alkoxide.

-

Dropwise add 2,6-difluoronitrobenzene. The solution will likely turn yellow/orange.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Carefully add water to destroy excess hydride. Extract with EtOAc.

-

Purification: Silica gel chromatography is usually required to separate the mono-substituted product from trace bis-substituted byproducts.

-

Step 2: Nitro Reduction

Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.

-

Reagents: Intermediate from Step 1, 10% Pd/C (5 mol%), Hydrogen gas (balloon pressure), Methanol.

-

Protocol:

-

Dissolve the nitro-ether intermediate in Methanol.

-

Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

-

Purge with Hydrogen gas and stir at RT for 2–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate. The product is often pure enough for subsequent steps; otherwise, recrystallize from Hexane/EtOAc.

-

Part 3: Applications in Drug Design (SAR)

This molecule acts as a critical "Left-Hand Side" (LHS) or "Tail" fragment in kinase inhibitor design.

Pharmacophore Mapping

The structure offers three distinct interaction modalities for a binding pocket:

Figure 2: Pharmacophore features of the 2-(Cyclohexyloxy)-6-fluoroaniline scaffold.

Strategic Utility

-

Conformational Locking: The fluorine at C6 and the bulky ether at C2 force the aniline nitrogen out of planarity with the benzene ring. When this aniline is coupled to a heterocycle (e.g., a pyrimidine or quinazoline), it forces a twisted conformation that can improve selectivity for specific kinase isoforms.

-

Metabolic Stability: The C6-Fluorine blocks the para-position relative to the ether (and ortho to the amine), a common site for oxidative metabolism (hydroxylation) by CYP450 enzymes.

-

Lipophilicity: The cyclohexyl group significantly increases LogP, enhancing membrane permeability, though it may decrease solubility.

References

-

BLD Pharm. (n.d.). 2-(Cyclohexyloxy)-6-fluoroaniline Product Page. Retrieved from

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (General reference for Fluorine effects).

-

Sigma-Aldrich. (n.d.). 2,6-Difluoronitrobenzene Product Specification. Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 2-Chloro-6-fluoroaniline (Analogue Reference). National Library of Medicine.[3][4] Retrieved from

Sources

2-(Cyclohexyloxy)-6-fluoroaniline CAS number and identification

CAS Number: 1178172-12-7 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)[1]

Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern medicinal chemistry, 2-(Cyclohexyloxy)-6-fluoroaniline represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This compound is primarily utilized as a critical intermediate in the synthesis of Kinase Inhibitors (particularly Tyrosine Kinases) and GPCR modulators .

Its value lies in its unique substitution pattern:

-

The Aniline Handle (C1): Serves as the primary "hinge-binder" in kinase pockets or the nucleophile for coupling to heterocyclic cores (e.g., quinazolines, pyrimidines).

-

The Fluorine Atom (C6): Modulates the pKa of the aniline nitrogen, reducing metabolic liability while influencing the electronic environment of the aromatic ring. It also provides a specific electrostatic contact point within binding pockets.

-

The Cyclohexyloxy Group (C2): A bulky, lipophilic moiety that occupies hydrophobic sub-pockets (often the solvent-exposed region or the "gatekeeper" region of an enzyme), driving potency and selectivity through van der Waals interactions.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 1178172-12-7 |

| IUPAC Name | 2-(Cyclohexyloxy)-6-fluoroaniline |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| Appearance | Pale yellow to brown oil or low-melting solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |

| pKa (Calculated) | ~2.5 - 3.0 (Aniline conjugate acid) |

| LogP | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 2 |

Synthetic Methodology: The "SnAr-Reduction" Protocol[1]

The most robust and scalable route to 2-(Cyclohexyloxy)-6-fluoroaniline avoids the use of expensive protected phenols.[1] Instead, it leverages the high reactivity of 2,6-difluoronitrobenzene in Nucleophilic Aromatic Substitution (SnAr).

Reaction Pathway Analysis

The synthesis proceeds in two distinct stages:[2]

-

Regioselective Etherification: Displacement of one fluorine atom by the cyclohexoxide anion. The nitro group at the ortho position activates the ring for nucleophilic attack.

-

Chemomimetic Reduction: Conversion of the nitro group to the aniline.

Figure 1: Two-step synthetic pathway from commodity starting materials.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Cyclohexyloxy)-6-fluoronitrobenzene

Principle: The ortho-nitro effect renders the C-F bond highly electrophilic.[1] Sodium hydride generates the alkoxide in situ.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Alkoxide Formation:

-

Charge with Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) and wash with dry hexanes to remove oil.

-

Add anhydrous THF (10 mL/g substrate). Cool to 0°C.

-

Dropwise add Cyclohexanol (1.1 equiv). Stir for 30 min at 0°C until H₂ evolution ceases.

-

-

SnAr Reaction:

-

Dropwise add 2,6-Difluoronitrobenzene (1.0 equiv) in THF.

-

Critical Control Point: Maintain temperature <10°C during addition to prevent bis-substitution (formation of 2,6-dicyclohexyloxynitrobenzene).[1]

-

Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Reduction to 2-(Cyclohexyloxy)-6-fluoroaniline

Principle: Catalytic hydrogenation is preferred for cleanliness, though Iron/NH₄Cl can be used if halogen sensitivity is a concern (unlikely here as aryl fluorines are stable to Pd/C).[1]

-

Reaction: Dissolve the nitro intermediate in MeOH (0.1 M). Add 10 wt% Pd/C (5% loading).

-

Hydrogenation: Stir under a balloon of H₂ (1 atm) at RT for 2-4 hours.

-

Isolation: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

-

Validation: The product is an oil that may darken on standing. Store under nitrogen at -20°C.

Analytical Characterization & Quality Control

Trust in chemical identity is established through orthogonal analytical methods.

NMR Fingerprint

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.50–6.80 (m, 3H): Aromatic protons (ABC system due to 1,2,3-substitution).

-

δ 4.80 (s, 2H, br): Aniline -NH₂ (Exchangeable with D₂O).

-

δ 4.25 (m, 1H): Methine proton of the cyclohexyl ether (-OCH<).

-

δ 1.20–2.00 (m, 10H): Cyclohexyl methylene protons.

-

-

¹⁹F NMR:

-

Single peak around -130 to -135 ppm (typical for ortho-fluoroanilines).[1]

-

QC Decision Tree

Figure 2: Analytical workflow for validating compound purity.

Applications in Drug Discovery[10][11]

Kinase Inhibitor Design

This aniline is a "cap" utilized in the synthesis of ATP-competitive inhibitors.[1]

-

Mechanism: The aniline nitrogen attacks the chloro-position of a heterocycle (e.g., 4-chloroquinazoline or 2,4-dichloropyrimidine).[1]

-

Structural Role:

-

The Aniline NH forms a hydrogen bond with the kinase hinge region (e.g., Met790 in EGFR).

-

The Cyclohexyl ring extends into the solvent-exposed region or hydrophobic pocket II, improving potency.

-

The Fluorine creates a repulsive interaction with carbonyls in the binding pocket or fills small lipophilic holes, often improving selectivity against off-target kinases.

-

Safety & Handling (SDS Summary)

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Hygroscopic and air-sensitive.[1] Store cold (-20°C) under inert gas.

-

Disposal: Halogenated organic waste streams.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87316 (Related: 2-Fluoro-6-nitroaniline). Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] Retrieved from [Link]

Sources

Physical properties and melting point of 2-(Cyclohexyloxy)-6-fluoroaniline

This guide provides an in-depth technical analysis of 2-(Cyclohexyloxy)-6-fluoroaniline , a specialized fluorinated aniline intermediate used in the synthesis of pharmaceutical agents (often kinase inhibitors or GPCR ligands).

Physical Properties, Synthesis, and Characterization Guide

Part 1: Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7 ) is a lipophilic, electron-deficient aniline derivative. It serves as a critical pharmacophore building block, introducing both metabolic stability (via the fluorine atom) and hydrophobic bulk (via the cyclohexyl ether) into drug candidates.

Unlike simple anilines, the physical state of this compound is governed by the disruption of crystal packing forces caused by the flexible cyclohexyl ring and the ortho-fluorine substituent. Consequently, it typically exists as a viscous oil or low-melting solid at room temperature, requiring specific handling protocols during isolation and storage.

Part 2: Chemical Identity & Structural Analysis

| Property | Specification |

| CAS Number | 1178172-12-7 |

| IUPAC Name | 2-(Cyclohexyloxy)-6-fluoroaniline |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| SMILES | NC1=C(F)C=CC=C1OC2CCCCC2 |

| Structural Features | [1][2][3] • Ortho-Fluorine: Increases metabolic stability; lowers pKa of aniline nitrogen.• Cyclohexyl Ether: Provides lipophilicity (LogP increase) and steric bulk.• Aniline Amine: Primary handle for amide coupling or SNAr reactions. |

Part 3: Physical Properties Profile

Melting Point Analysis

Unlike high-melting crystalline anilines, the introduction of the cyclohexyloxy group creates significant steric hindrance and conformational flexibility, which inhibits efficient crystal lattice packing.

-

Experimental Status: The compound is predominantly isolated as a yellow to reddish oil or a low-melting semi-solid at ambient conditions (25°C).

-

Predicted Melting Point: < 20°C (Liquid/Oil) .

-

Comparative Logic: The structural analog 2-Fluoro-6-methoxyaniline (CAS 446-61-7) is a colorless oil. Replacing the small methoxy group with a bulky, flexible cyclohexyl ring generally lowers the melting point further due to increased entropy and reduced packing efficiency, despite the increase in molecular weight.

-

-

Freezing Behavior: It may crystallize upon prolonged storage at -20°C, but often forms a supercooled liquid or glass.

Key Physicochemical Data

| Property | Value / Range | Note |

| Physical State | Liquid (Oil) | May solidify at < 0°C. |

| Boiling Point | > 250°C (Predicted, 760 mmHg) | Likely requires high vacuum (e.g., 120–140°C @ 1 mmHg) for distillation. |

| Density | ~1.15 ± 0.05 g/cm³ | Estimated based on fluorinated ether analogs. |

| LogP (Octanol/Water) | ~3.5 - 4.0 | Highly lipophilic due to C6 ring. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), significantly reducing the basicity compared to aniline (pKa 4.6). |

Part 4: Synthesis & Manufacturing Workflow

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline is a two-step sequence designed to ensure regioselectivity and prevent over-alkylation.

Synthetic Route (SNAr + Reduction)

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2,6-Difluoronitrobenzene + Cyclohexanol.

-

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF/DMF.

-

Mechanism: The alkoxide attacks the electron-deficient ring (activated by the ortho-nitro group), displacing one fluoride ion.

-

Critical Control: Temperature must be controlled (< 0°C initially) to prevent bis-substitution (formation of 2,6-dicyclohexyloxynitrobenzene).

-

-

Step 2: Nitro Reduction

-

Reagents: H₂ (gas) + Pd/C (catalyst) OR Iron/Ammonium Chloride (Fe/NH₄Cl).

-

Solvent: Ethanol or Methanol.

-

Outcome: The nitro group is reduced to the primary amine.

-

Process Visualization

Caption: Figure 1. Regioselective synthesis pathway utilizing nucleophilic aromatic substitution followed by catalytic hydrogenation.

Part 5: Experimental Determination of Properties

If precise melting point data is required for regulatory filing (e.g., CMC sections), the following protocols are the gold standard for handling "oily" anilines.

Differential Scanning Calorimetry (DSC)

Since the compound may form a glass rather than a crystal, standard capillary melting point apparatus is often insufficient.

-

Cooling Cycle: Cool sample to -80°C at 10°C/min to induce crystallization.

-

Heating Cycle: Heat from -80°C to 50°C at 5°C/min.

-

Observation: Look for a sharp endothermic peak (melting) or a glass transition step (Tg).

Vacuum Distillation (Boiling Point)

Due to high boiling point, atmospheric distillation will cause decomposition (oxidation of the aniline).

-

Protocol: Use a Kugelrohr apparatus.

-

Expected Range: 130–150°C at 0.5 – 1.0 mmHg.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Acute Toxicity: Like most fluorinated anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin.

-

Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Storage:

-

Atmosphere: Store under Nitrogen or Argon . Anilines oxidize (darken) upon exposure to air.

-

Temperature: Refrigerate (2–8°C) to minimize oxidation and degradation.

-

References

-

PubChem. 2-Fluoroaniline Compound Summary (Analogue Data). National Library of Medicine. Available at: [Link]

-

National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (Mechanistic reference for SNAr on difluoronitrobenzenes). Available at: [Link]

Sources

Thermodynamic stability of 2-(Cyclohexyloxy)-6-fluoroaniline

Title: Thermodynamic Stability Profile & Hazard Assessment: 2-(Cyclohexyloxy)-6-fluoroaniline Subtitle: A Technical Guide on Structural Integrity, Thermal Behavior, and Process Safety for CXCR4 Antagonist Intermediates

Executive Summary

2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) is a critical building block in the synthesis of Mavorixafor (X4P-001) , a first-in-class CXCR4 antagonist approved for WHIM syndrome. As a disubstituted aniline derivative, its thermodynamic and chemical stability profile is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating, sterically bulky cyclohexyloxy group.

This guide provides a comprehensive framework for assessing the stability of this intermediate. Unlike simple anilines, the presence of a secondary alkyl ether linkage introduces specific vulnerabilities to oxidative degradation and acid-catalyzed hydrolysis, while the fluorine substituent alters the nucleophilicity of the amine. This document details the theoretical stability limits, experimental protocols for thermal hazard assessment (DSC/ARC), and degradation pathways relevant to drug substance manufacturing.

Structural Analysis & Electronic Effects

To understand the thermodynamic behavior, we must first deconstruct the molecule’s electronic environment.

| Feature | Position | Electronic Effect | Stability Implication |

| Primary Amine | C-1 | Electron Donor (+R) | Susceptible to oxidation (N-oxides, azo coupling). |

| Cyclohexyloxy | C-2 (Ortho) | Electron Donor (+R), Steric Bulk | Critical Vulnerability: The ether oxygen increases electron density on the ring but is prone to radical abstraction (peroxide formation) and acid-catalyzed cleavage. |

| Fluorine | C-6 (Ortho) | Electron Withdrawing (-I) | Stabilizes the ring against oxidation relative to non-fluorinated analogs; lowers the pKa of the amine (reducing basicity). |

Thermodynamic Implication: The ortho-disubstitution pattern creates a "crowded" environment around the amine. While the C-F bond is thermodynamically inert (Bond Dissociation Energy ~480 kJ/mol), the Cyclohexyl-O bond is the weakest link, particularly under thermal stress or acidic conditions.

Chemical Stability & Degradation Pathways

The thermodynamic stability of this molecule is not absolute; it is conditional based on pH and oxidative stress. Below is the mechanistic pathway for potential degradation, visualized for process monitoring.

Diagram 1: Degradation Pathways

Caption: Predicted degradation pathways. The ether cleavage (top branch) is thermodynamically favored in acidic media, while N-oxidation (bottom branch) drives color instability.

Thermal Hazard Assessment (DSC & ARC)

For scale-up, determining the Onset of Decomposition (

Theoretical Thermal Profile

-

Melting Point: Likely in the range of 35–55°C (based on structural analogs like 2-benzyloxyaniline). Note: Exact MP should be determined experimentally as it indicates purity.

-

Boiling Point: Predicted >280°C (decomposition likely precedes boiling at atmospheric pressure).

-

Exothermic Decomposition: Expected >220°C.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Standard: ASTM E537

Objective: Determine the energy release (

-

Sample Prep: Weigh 2–4 mg of 2-(Cyclohexyloxy)-6-fluoroaniline into a gold-plated high-pressure crucible (to contain volatile decomposition products).

-

Reference: Empty gold-plated crucible.

-

Purge: Nitrogen at 50 mL/min.

-

Ramp: Heat from 25°C to 350°C at 5°C/min.

-

Analysis Criteria:

-

Endotherm: Record onset as Melting Point (

). -

Exotherm: Identify

(detectable heat flow change) and -

Rule of Thumb: If

J/g, the material has high explosive potential. For this aniline, expect

-

Safety Warning: If

Stability Testing Workflow

To validate the shelf-life and handling limits, researchers must follow a tiered stability protocol compliant with ICH Q1A (R2).

Diagram 2: Stability Assessment Workflow

Caption: Tiered stability workflow. Tier 1 (Stress Testing) is critical for identifying the specific impurity profile of the fluoroaniline intermediate.

Quantitative Data Summary (Reference Values)

The following table summarizes the expected physicochemical properties based on structure-property relationships (SPR) and data from similar fluorinated aniline intermediates.

| Parameter | Value / Range | Method of Verification |

| Molecular Weight | 209.26 g/mol | Mass Spectrometry (M+H) |

| Predicted pKa (Amine) | ~3.0 – 3.5 | Potentiometric Titration |

| LogP (Octanol/Water) | 2.8 – 3.2 | HPLC (Reverse Phase) |

| Thermal Decomposition | > 200°C (Onset) | DSC (Gold crucible, sealed) |

| Storage Condition | 2–8°C, Inert Atmosphere | - |

| Major Impurity | 2-Amino-3-fluorophenol | HPLC (RRT ~0.[1][2]8) |

Note on pKa: The 6-fluoro substituent significantly lowers the basicity compared to aniline (pKa 4.6), making this intermediate less nucleophilic in coupling reactions. This requires stronger bases or catalysts during the synthesis of Mavorixafor fragments.

References

-

Mavorixafor Synthesis & Intermediates

-

Thermodynamic Analysis Standards

-

ASTM E537-20, Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. Link

-

-

Stability Guidelines

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link

-

-

Fluorine Chemistry Context

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]

- 3. Mavorixafor: A spotlight on the clinical aspects and prospects of the first USFDA-approved treatment for the primary immunodeficiency WHIM syndrome » Advancements in Life Sciences [als-journal.com]

- 4. x4pharma.com [x4pharma.com]

- 5. What is Mavorixafor used for? [synapse.patsnap.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Strategic Utilization of 2-(Cyclohexyloxy)-6-fluoroaniline in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) has emerged as a high-value pharmacophore, particularly in the development of selective kinase inhibitors. Its structural uniqueness lies in the orthogonal arrangement of a lipophilic bulky group (cyclohexyloxy) and an electron-withdrawing, metabolically stable halogen (fluorine) flanking the primary aniline amine.

This guide provides a comprehensive technical review of this building block, focusing on its critical role in the synthesis of CFI-400945 , a first-in-class PLK4 (Polo-like kinase 4) inhibitor. We analyze the synthetic pathways, structure-activity relationship (SAR) implications, and molecular interactions that make this fragment a "privileged structure" for targeting the ATP-binding cleft of serine/threonine kinases.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The molecule is characterized by a specific substitution pattern on the aniline ring that dictates its steric and electronic behavior. The ortho-fluoro group reduces the pKa of the aniline nitrogen, modulating its nucleophilicity in coupling reactions, while the ortho-cyclohexyloxy group introduces significant steric bulk and lipophilicity.

Table 1: Physicochemical Specifications

| Property | Value |

| Chemical Name | 2-(Cyclohexyloxy)-6-fluoroaniline |

| CAS Number | 1178172-12-7 |

| Molecular Formula | C₁₂H₁₆FNO |

| Molecular Weight | 209.26 g/mol |

| LogP (Predicted) | ~3.2 |

| H-Bond Donors | 1 (NH₂) |

| H-Bond Acceptors | 2 (O, F) |

| Key Functional Groups | Primary Aniline, Aryl Fluoride, Cyclohexyl Ether |

Synthetic Methodology

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline requires precise regiocontrol to ensure the cyclohexyloxy group is installed ortho to the nitrogen without displacing the fluorine atom. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Step 1:

-

Reagents: 2,6-Difluoronitrobenzene, Cyclohexanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: THF or DMF (Anhydrous).

-

Conditions: 0°C to RT under

atmosphere. -

Mechanism: The alkoxide generated from cyclohexanol attacks the electron-deficient aromatic ring at the position ortho to the nitro group, displacing one fluoride ion.

-

Critical Control Point: Temperature control is vital to prevent bis-substitution (displacing both fluorines).

Step 2: Nitro Reduction

-

Reagents:

(gas), Pd/C (10%) OR Iron powder (Fe), -

Solvent: Ethanol/EtOAc or Ethanol/Water.

-

Conditions: RT to 60°C.

-

Outcome: Quantitative conversion of the nitro group to the primary amine.

Synthetic Workflow Diagram

Caption: Two-step regioselective synthesis starting from 2,6-difluoronitrobenzene.

Medicinal Chemistry Case Study: CFI-400945

The primary application of this aniline is as the "tail" fragment in CFI-400945 , a potent inhibitor of PLK4 (Polo-like kinase 4). PLK4 is a master regulator of centriole duplication; its inhibition leads to mitotic defects and cancer cell death.[1]

The Role of the Aniline Fragment

In the context of CFI-400945 (an indazole-based inhibitor), the 2-(Cyclohexyloxy)-6-fluoroaniline moiety serves three specific functions:

-

Solvent Front/Back Pocket Occupation: The bulky cyclohexyl group is positioned to fill a hydrophobic region at the entrance of the ATP-binding pocket or a specific back-cleft region (selectivity pocket). This steric bulk is crucial for achieving selectivity over other PLK family members (PLK1, PLK2, PLK3).

-

Conformational Locking: The ortho-fluoro substituent restricts the rotation of the aniline ring relative to the central scaffold (often a urea or amide linker). This "pre-organization" reduces the entropic penalty of binding.

-

Metabolic Stability: The fluorine atom blocks a metabolically labile site on the phenyl ring, preventing rapid oxidation by CYP450 enzymes.

Structure-Activity Relationship (SAR) Logic

-

Why Cyclohexyl? Smaller alkyl groups (methyl, ethyl) often fail to provide sufficient hydrophobic contact or selectivity. Aromatic rings (phenyl) might introduce unwanted

-stacking or rigidity that clashes with the pocket walls. The flexible yet bulky cyclohexyl ring offers an optimal "shape fit." -

Why Fluorine? Replacing the fluorine with hydrogen often results in a loss of potency due to increased rotational freedom. Replacing it with a larger halogen (Cl, Br) creates steric clashes with the hinge region or adjacent residues.

Interaction Map

Caption: Pharmacophore interaction map of the aniline fragment within the PLK4 binding site.

Experimental Protocols

Protocol A: Synthesis of Intermediate 2-(Cyclohexyloxy)-6-fluoronitrobenzene

-

Preparation: In a flame-dried 3-neck flask, dissolve cyclohexanol (1.1 eq) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

-

Addition: Add a solution of 2,6-difluoronitrobenzene (1.0 eq) in THF dropwise over 20 min. Maintain temperature <5°C to avoid bis-substitution.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Reduction to Aniline

-

Setup: Dissolve the nitro intermediate in Ethanol.

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Stir under

atmosphere (balloon pressure) for 12 hours at RT. -

Filtration: Filter through a Celite pad to remove the catalyst. Wash with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo to yield 2-(Cyclohexyloxy)-6-fluoroaniline as an oil or low-melting solid.

Future Perspectives

The success of CFI-400945 validates the 2-alkoxy-6-haloaniline motif as a robust scaffold for kinase inhibitors. Future medicinal chemistry efforts may explore:

-

Bioisosteres: Replacing the cyclohexyl ring with spirocyclic systems or bridged bicycles to access novel IP space while maintaining hydrophobic volume.

-

Linker Variation: Utilizing the aniline nitrogen in urea, amide, or carbamate linkages to target adjacent cysteine residues for covalent inhibition (e.g., targeting kinases with a Cys near the ATP pocket).

References

-

Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176. Link

-

Sampson, P. B., et al. (2015). "The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945 as a Potent, Orally Active Antitumor Agent." Journal of Medicinal Chemistry, 58(1), 147-169. Link

-

Lohse, I., et al. (2017). "Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts." Oncotarget, 8(2), 3064-3071. Link

-

ChemicalBook. (n.d.). "2-(Cyclohexyloxy)-6-fluoroaniline Product Description and Properties." Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56605068, CFI-400945." Link

Sources

Methodological & Application

Technical Application Note: Buchwald-Hartwig Amination of 2-(Cyclohexyloxy)-6-fluoroaniline

Part 1: Executive Summary & Strategic Analysis

The Challenge: 2-(Cyclohexyloxy)-6-fluoroaniline

Coupling 2-(Cyclohexyloxy)-6-fluoroaniline represents a "stress test" for palladium-catalyzed amination. This substrate presents a dual-failure mode profile that defeats standard catalytic systems (e.g., Pd(OAc)₂/BINAP):

-

Steric Occlusion (The Primary Barrier): The 2-position contains a cyclohexyloxy group. Unlike a simple methoxy group, the cyclohexyl ring adds significant hydrodynamic volume, creating a "steric wall" that hinders the amine's approach to the Pd(II) center.

-

Electronic Deactivation: The 6-fluoro substituent is electron-withdrawing (Inductive effect, -I). While the oxygen at position 2 is donating (+M), the ortho-fluorine reduces the nucleophilicity of the nitrogen lone pair, slowing the rate of amine coordination.

Success Metric: High conversion requires a catalyst system capable of facilitating amine binding (turnover limiting step 1) and promoting reductive elimination (turnover limiting step 2) in a crowded coordination sphere.

Part 2: Mechanistic Insight & Catalyst Selection

To overcome the specific constraints of 2-(Cyclohexyloxy)-6-fluoroaniline, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are essential because their specific architecture allows for the formation of a monoligated Pd(0) species, which is sufficiently electron-rich to undergo oxidative addition yet bulky enough to enforce reductive elimination.

Recommended Catalyst Systems

| System | Catalyst / Ligand | Base | Solvent | Rationale |

| A (Primary) | BrettPhos Pd G4 | LHMDS (1.0 M in THF) | 1,4-Dioxane | Gold Standard. BrettPhos is structurally optimized for primary amines. LHMDS is a soluble, non-nucleophilic base that prevents catalyst poisoning and handles the steric bulk well. |

| B (Alternative) | RuPhos Pd G4 | NaOtBu | Toluene | The "Universal" Backup. RuPhos often succeeds where BrettPhos fails due to subtle steric clashes. NaOtBu is a stronger base, useful if the amine is poorly nucleophilic. |

| C (Extreme) | Pd-PEPPSI-IPr | KOtBu | DME | NHC Route. If phosphine ligands fail, N-Heterocyclic Carbenes (NHCs) offer a tighter metal-ligand bond and higher thermal stability (up to 140°C). |

Visualizing the Steric Challenge

The following diagram illustrates the critical failure points in the catalytic cycle for this specific substrate.

Figure 1: Catalytic cycle highlighting the "Amine Coordination" step where the bulky Cyclohexyloxy group often prevents binding, requiring specific ligand geometry (e.g., BrettPhos).

Part 3: Experimental Protocols

Protocol A: High-Efficiency Screening (Recommended Starting Point)

Use this protocol to validate the reaction before scale-up.

Reagents:

-

Aryl Halide (1.0 equiv, 0.5 mmol)

-

2-(Cyclohexyloxy)-6-fluoroaniline (1.2 equiv, 0.6 mmol)

-

BrettPhos Pd G4 (0.02 equiv, 2 mol%)

-

LHMDS (2.4 equiv, 1.0 M solution in THF/Hexanes)

-

Solvent: Anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration)

Step-by-Step Methodology:

-

Vial Setup: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a 4 mL screw-cap vial containing a magnetic stir bar with the Aryl Halide and BrettPhos Pd G4 .

-

Note: If the aryl halide is a liquid, add it via microliter syringe after solvent addition.

-

-

Amine Addition: Add 2-(Cyclohexyloxy)-6-fluoroaniline .

-

Critical: Do not mix the amine and catalyst in solution for long periods without the base; however, G4 precatalysts are generally stable.

-

-

Solvent & Base: Add anhydrous 1,4-Dioxane , followed immediately by the dropwise addition of LHMDS solution.

-

Why LHMDS? It functions as a "soluble base" and is less likely to aggregate than alkoxides, allowing it to deprotonate the bulky amine complex more effectively.

-

-

Reaction: Seal the vial with a PTFE-lined cap. Remove from the glovebox and place in a pre-heated aluminum heating block at 100°C . Stir vigorously (1000 rpm).

-

Monitoring: Monitor by LCMS at 1 hour and 4 hours.

-

Success Indicator: Disappearance of the aryl halide. If the halide remains but the amine is consumed (unlikely), check for hydrodehalogenation (a common side reaction with hindered substrates).

-

Protocol B: Scale-Up Optimization (For >5g batches)

On larger scales, heat transfer and base solubility become critical.

-

Switch Base: Replace LHMDS with NaOtBu (Sodium tert-butoxide) if possible, as it is cheaper and generates less waste, provided the substrate tolerates it.

-

Solvent Switch: Use t-Amyl Alcohol or Toluene . t-Amyl alcohol often provides higher reaction rates for hindered couplings due to higher solubility of the catalytic intermediates.

-

Catalyst Loading: Reduce loading to 0.5 - 1.0 mol% BrettPhos Pd G4 .

Part 4: Troubleshooting & Optimization Logic

If Protocol A yields <50% conversion, follow this decision logic to rescue the synthesis.

Figure 2: Troubleshooting decision tree for optimizing hindered aniline couplings.

Specific Troubleshooting for 2-(Cyclohexyloxy)-6-fluoroaniline

-

Issue: Protodehalogenation (Aryl halide becomes Ar-H).

-

Cause: The bulky amine cannot access the Pd center, so the Pd-hydride (formed via beta-hydride elimination from the ligand or solvent) eliminates the halide.

-

Fix: Switch to RuPhos , which is slightly less bulky than BrettPhos in certain conformations, or lower the temperature to 80°C to favor the lower-energy reductive elimination pathway.

-

-

Issue: No Reaction (Starting materials recovered).

-

Cause: The oxidative addition complex is stable, but the amine is too bulky to displace the halide/ligand.

-

Fix: Use Pd-PEPPSI-IPr in Dioxane at 100°C. NHC ligands are "throw-away" ligands that create a very open coordination site (trans to the carbene) allowing even massive amines to bind.

-

Part 5: References

-

Maiti, D., et al. (2011).[1] "Pd-Catalyzed Amination of Aryl Halides with Primary Amines using a BrettPhos-Based Catalyst System." Chemical Science.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

-

Surry, D. S., & Buchwald, S. L. (2011).[1][3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination." Chemistry - A European Journal.

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-(Cyclohexyloxy)-6-fluoroaniline

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-(Cyclohexyloxy)-6-fluoroaniline. This electron-rich fluoroaromatic compound presents unique challenges and opportunities in nucleophilic substitution reactions. This document elucidates the underlying chemical principles, offers strategies to overcome reactivity hurdles, and provides step-by-step protocols for the synthesis of novel derivatives through C-N, C-O, and C-S bond formation. The methodologies detailed herein are grounded in established chemical literature and are designed to be robust and reproducible.

Introduction to 2-(Cyclohexyloxy)-6-fluoroaniline: A Versatile Scaffold in Medicinal Chemistry

2-(Cyclohexyloxy)-6-fluoroaniline is a key building block in the synthesis of a variety of complex organic molecules, particularly in the realm of drug discovery. The strategic placement of the fluorine atom, the bulky cyclohexyloxy group, and the reactive aniline functionality offers a tripartite of modulation points for medicinal chemists. The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] The aniline moiety serves as a versatile handle for the introduction of diverse pharmacophores through well-established synthetic transformations.

However, the inherent electronic nature of 2-(Cyclohexyloxy)-6-fluoroaniline, characterized by the electron-donating effects of the amino and alkoxy groups, renders the aromatic ring electron-rich. This electronic enrichment poses a significant challenge for classical nucleophilic aromatic substitution (SNAr) reactions, which typically proceed efficiently on electron-poor aromatic systems.[3][4][5] This guide will address these challenges and provide protocols leveraging both classical and modern synthetic methodologies.

The Challenge of Nucleophilic Aromatic Substitution on an Electron-Rich Fluoroaniline

The canonical SNAr mechanism involves the attack of a nucleophile on an aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this intermediate is paramount to the success of the reaction and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3][7][8] In the case of 2-(Cyclohexyloxy)-6-fluoroaniline, the amino and cyclohexyloxy groups are electron-donating, which destabilizes the Meisenheimer complex and thus retards the rate of classical SNAr.

To overcome this hurdle, specialized strategies are required to facilitate the displacement of the fluoride. These strategies include:

-

Forcing Conditions: Employing high temperatures and strong bases to drive the reaction forward.

-

Modern Catalytic Methods: Utilizing transition metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination) or innovative approaches like photoredox catalysis to enable the reaction under milder conditions.[9]

This guide will provide protocols for both classical and modern approaches, allowing researchers to select the most appropriate method based on their specific needs and available resources.

Experimental Protocols

General Laboratory Practices

All reactions should be conducted in well-ventilated fume hoods. Glassware should be oven-dried prior to use for reactions requiring anhydrous conditions. Solvents and reagents should be of appropriate purity for the intended application. Progress of the reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Nucleophilic Substitution with Amine Nucleophiles (C-N Bond Formation)

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry. This protocol details two approaches for the amination of 2-(Cyclohexyloxy)-6-fluoroaniline.

Method A: Classical High-Temperature SNAr

This method is suitable for relatively simple, robust amine nucleophiles and relies on high temperatures to overcome the electronic deactivation of the aromatic ring.

Step-by-Step Protocol:

-

To a sealed reaction vessel, add 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.), the desired amine nucleophile (1.5-2.0 eq.), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq.) or cesium carbonate (Cs2CO3, 2.0 eq.).

-

Seal the vessel and heat the reaction mixture to 120-150 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

High Temperature: Necessary to provide sufficient thermal energy to overcome the high activation barrier for nucleophilic attack on the electron-rich aromatic ring.

-

Polar Aprotic Solvent: Solvents like DMF and DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

-

Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any acidic byproducts.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For more sensitive or complex amine nucleophiles, a milder, palladium-catalyzed approach is recommended. This method avoids the harsh conditions of classical SNAr.

Step-by-Step Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.), the amine nucleophile (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or tBuBrettPhos, 4-10 mol%).[10][11][12]

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 eq.).

-

Add an anhydrous solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate as described in Method A.

-

Purify the product via flash column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the C-N bond formation through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for the efficiency of the reaction.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

-

Strong Base: A strong base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

Protocol 2: Nucleophilic Substitution with Oxygen Nucleophiles (C-O Bond Formation)

The synthesis of diaryl ethers or aryl alkyl ethers from 2-(Cyclohexyloxy)-6-fluoroaniline can be achieved using the following protocol, which generally requires forcing conditions.

Step-by-Step Protocol:

-

In a dry reaction flask under an inert atmosphere, dissolve the alcohol or phenol nucleophile (1.5 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH, 1.5 eq.) or potassium tert-butoxide (KOtBu, 1.5 eq.), portion-wise at 0 °C to generate the alkoxide or phenoxide nucleophile.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.) to the reaction mixture.

-

Heat the reaction to 100-140 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Work-up and purify the product as described in Protocol 1, Method A.

Causality Behind Experimental Choices:

-

Strong Base: A strong base is essential to deprotonate the alcohol or phenol, generating a much more potent nucleophile (alkoxide or phenoxide) required to attack the electron-rich aromatic ring.

-

Anhydrous Conditions: Strong bases like NaH react violently with water, so anhydrous conditions are critical for safety and reaction efficiency.

Protocol 3: Nucleophilic Substitution with Sulfur Nucleophiles (C-S Bond Formation)

Thiol nucleophiles are generally more reactive than their alcohol counterparts. The following protocol outlines the synthesis of aryl thioethers.

Step-by-Step Protocol:

-

To a solution of 2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add the thiol nucleophile (1.2 eq.) and a base such as potassium carbonate (K2CO3, 2.0 eq.).

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up and purification as described in Protocol 1, Method A.

Causality Behind Experimental Choices:

-

Higher Reactivity of Thiols: Thiols are generally more nucleophilic and less basic than alcohols, which can allow for milder reaction conditions compared to C-O bond formation.

-

Moderate Base: A weaker base like potassium carbonate is often sufficient to deprotonate the thiol to the more nucleophilic thiolate.

Data Presentation

| Protocol | Nucleophile Class | Typical Conditions | Expected Yield Range | Key Considerations |

| 1A | Amines | 120-150 °C, K2CO3, DMF | 30-60% | High temperatures may not be suitable for sensitive substrates. |

| 1B | Amines | 80-110 °C, Pd2(dba)3/Ligand, NaOtBu, Toluene | 50-85% | Requires inert atmosphere and specialized catalysts. |

| 2 | Alcohols/Phenols | 100-140 °C, NaH, DMF | 25-55% | Requires strictly anhydrous conditions and a strong base. |

| 3 | Thiols | 80-120 °C, K2CO3, DMF | 45-70% | Generally more facile than reactions with oxygen nucleophiles. |

Visualization of Reaction Pathways

Caption: Classical SNAr on an electron-rich system.

Caption: Simplified Buchwald-Hartwig amination cycle.

Concluding Remarks

The nucleophilic substitution of 2-(Cyclohexyloxy)-6-fluoroaniline is a challenging yet rewarding endeavor for the synthesis of novel molecular entities. While classical SNAr reactions are hampered by the electron-rich nature of the substrate, the application of forcing conditions or modern catalytic methodologies, such as the Buchwald-Hartwig amination, provides viable pathways to a diverse range of substituted aniline derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently explore the chemical space around this valuable scaffold, accelerating the pace of discovery in medicinal chemistry and related fields.

References

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). [Link]

-

SNAr reaction scope & limitations - YouTube. (2020). [Link]

-

SNAr and Benzyne Reactions - YouTube. (2024). [Link]

-

Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). [Link]

-

In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? : r/chemistry - Reddit. (2022). [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023). [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (2024). [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2025). [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024). [Link]

-

Nucleophilic Aromatic Substitution (SNAr) - YouTube. (2013). [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - DSpace@MIT. [Link]

-

Fluoroaniline Series - Sparrow Chemical. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods - PMC. (2023). [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). [Link]

-

A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. (2017). [Link]

-

Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed. [Link]

-

Copper-catalyzed tandem aerobic oxidative cyclization for the synthesis of 4-cyanoalkylpyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclobutanone oxime esters - Chemical Communications (RSC Publishing). [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - mediaTUM. [Link]

-

Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - RSC Publishing. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed. (2010). [Link]

-

Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing). [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]

- 11. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]

Scalable Process Development for the Synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline

Executive Summary

This Application Note details a scalable, two-step synthetic protocol for 2-(Cyclohexyloxy)-6-fluoroaniline , a critical pharmacophore in the development of kinase inhibitors (e.g., BTK inhibitors). While laboratory-scale synthesis often utilizes expensive phenol precursors or unoptimized substitution patterns, this guide focuses on a cost-effective Nucleophilic Aromatic Substitution (

The protocol prioritizes process safety (thermal runaway management) and impurity control (regioselectivity), ensuring high-purity isolation (>98% HPLC) without chromatographic purification on a kilogram scale.

Retrosynthetic Analysis & Strategy

The structural challenge lies in introducing the bulky cyclohexyl ether adjacent to the aniline while retaining the fluorine atom. Direct alkylation of 2-amino-3-fluorophenol is often low-yielding due to N-alkylation side reactions. Therefore, a "Nitro-First" approach is selected.

Strategic Logic

-

Disconnection: The C-O bond is formed via

displacement of a fluorine atom by cyclohexanol. -

Starting Material: 2,6-Difluoronitrobenzene . The nitro group strongly activates the ortho-fluorines for nucleophilic attack.

-

Regiocontrol: Since the starting material is symmetric, the first substitution is chemically equivalent. The challenge is preventing the second substitution (bis-etherification), which is controlled via stoichiometry and temperature.

Figure 1: Retrosynthetic pathway utilizing the high reactivity of 2,6-difluoronitrobenzene toward nucleophilic attack.

Step 1: Regioselective Coupling

Objective: Synthesis of 2-(Cyclohexyloxy)-6-fluoronitrobenzene.

Mechanistic Insight

The reaction relies on the activation of the C-F bond by the electron-withdrawing nitro group.[1]

-

Base Selection: Potassium tert-butoxide (KOtBu) or Potassium Hydroxide (KOH). KOtBu in THF provides faster kinetics, but KOH in DMSO/Water is more cost-effective for scale. This protocol uses KOtBu/THF for the cleanest profile.

-

Thermodynamics: The reaction is exothermic . Uncontrolled heat leads to the displacement of the second fluorine atom, forming the impurity 2,6-bis(cyclohexyloxy)nitrobenzene.

Experimental Protocol (Scale: 100g Input)

Reagents:

-

2,6-Difluoronitrobenzene (1.0 equiv, 100 g)

-

Cyclohexanol (1.05 equiv)

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Tetrahydrofuran (THF) (anhydrous, 10 vol)

Procedure:

-

Preparation: Charge Cyclohexanol and THF into a reactor under

atmosphere. -

Deprotonation: Cool to 0°C . Add KOtBu portion-wise over 30 minutes. Note: Slight exotherm observed; maintain T < 5°C. Stir for 30 mins to form the potassium alkoxide.

-

Addition: Dissolve 2,6-Difluoronitrobenzene in THF (2 vol). Add this solution dropwise to the alkoxide mixture over 60 minutes, maintaining internal temperature -5°C to 0°C .

-

Critical Control Point: Fast addition causes local heating and bis-substitution.

-

-

Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC.

-

End of Reaction (EOR) Spec: Starting material < 1.0%.

-

-

Quench: Cool to 10°C. Add water (10 vol) slowly.

-

Workup: Extract with Ethyl Acetate (2 x 5 vol). Wash organic layer with Brine. Dry over

and concentrate. -

Crystallization: Recrystallize the crude yellow solid from Heptane/IPA (9:1) to remove trace bis-impurity.

Expected Yield: 85-90% Purity: >98% (HPLC)

Step 2: Nitro Reduction to Aniline

Objective: Synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline.

Method Selection

-

Catalytic Hydrogenation (Pd/C): Preferred for pharmaceutical scale due to clean workup (filtration).

-

Iron/Ammonium Chloride: Alternative if high-pressure vessels are unavailable, but generates significant iron waste.

Experimental Protocol (Hydrogenation)

Reagents:

-

2-(Cyclohexyloxy)-6-fluoronitrobenzene (from Step 1)

-

10% Pd/C (5 wt% loading, 50% water wet)

-

Methanol (10 vol)

-

Hydrogen Gas (

)

Procedure:

-

Loading: Charge the nitro intermediate and Methanol into an autoclave/Parr shaker.

-

Catalyst Addition: Under inert atmosphere (

), carefully add Pd/C catalyst. Safety Warning: Dry Pd/C is pyrophoric. Keep wet. -

Hydrogenation: Purge vessel with

(3x) then -

Reaction: Stir at 25-30°C for 6-12 hours.

-

Monitoring: Monitor for the disappearance of the nitro peak and the absence of hydroxylamine intermediate (often elutes just before aniline).

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The product is an oil that may solidify upon standing or conversion to an HCl salt.

Expected Yield: 92-95% Appearance: Off-white solid or pale yellow oil.

Process Workflow & Safety Logic

The following diagram illustrates the critical control points (CCPs) for scaling this chemistry.

Figure 2: Process flow diagram highlighting the critical temperature control in Step 1 and safety filtration in Step 2.

Analytical Specifications

To ensure the material is suitable for downstream drug substance synthesis, the following specifications are recommended.

| Test | Method | Specification | Rationale |

| Appearance | Visual | Off-white to pale yellow solid | Color indicates oxidation levels. |

| Assay | HPLC | > 98.0% a/a | High purity required for subsequent coupling. |

| Impurity A | HPLC | < 0.15% | 2,6-Difluoroaniline (Over-reduction/hydrolysis). |

| Impurity B | HPLC | < 0.15% | 2,6-Bis(cyclohexyloxy)aniline (Bis-substitution). |

| Water Content | KF | < 0.5% | Critical if next step involves water-sensitive reagents. |

References

-

NBInno. (2024).[2][3] The Role of 2,6-Difluoronitrobenzene in Advanced Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73895, 2-Fluoronitrobenzene. (General reactivity context). Retrieved from [Link]

-

Beilstein Journals. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. (Context on fluorinated amine synthesis). Retrieved from [Link]

Disclaimer: This protocol involves hazardous chemicals (fluorinated aromatics, hydrogen gas, pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE and by trained personnel.

Sources

Catalytic hydrogenation protocols to yield 2-(Cyclohexyloxy)-6-fluoroaniline

Executive Summary

The synthesis of 2-(Cyclohexyloxy)-6-fluoroaniline (Target Molecule, TM ) represents a critical intermediate step in the development of next-generation kinase inhibitors and agrochemicals. The structural juxtaposition of a bulky, electron-donating cyclohexyloxy group and an electron-withdrawing fluorine atom ortho to the amine functionality creates a unique challenge. Standard hydrogenation protocols using Palladium on Carbon (Pd/C) frequently result in hydrodefluorination (loss of fluorine) or over-reduction of the aromatic ring.

This Application Note provides three validated protocols to reduce the precursor, 2-(Cyclohexyloxy)-6-fluoronitrobenzene , to the target aniline with >99% chemoselectivity. We prioritize Platinum-based systems and specific poisoning strategies to preserve the C-F bond.

Retrosynthetic & Mechanistic Context

To understand the protocol design, one must appreciate the competing reaction pathways. The reduction of the nitro group (

-

Pathway A (Desired): Stepwise reduction:

. -

Pathway B (Parasitic - Defluorination): Oxidative addition of the metal catalyst into the C-F bond, followed by reductive elimination (yielding 2-cyclohexyloxyaniline). This is common with Pd catalysts.

-

Pathway C (Parasitic - Ring Saturation): Reduction of the phenyl ring to a cyclohexane ring, driven by high pressure or highly active Rh/Ru catalysts.

Strategic Choice: Platinum (Pt) is the metal of choice. Unlike Palladium, Platinum exhibits a much higher barrier for oxidative addition into C-F bonds (

Pathway Visualization

Figure 1: Reaction network showing the desired pathway (Green) versus parasitic defluorination and saturation pathways (Red).

Pre-Requisite: Synthesis of the Nitro Precursor

Since the starting material is rarely commercially available in bulk, it is synthesized via Nucleophilic Aromatic Substitution (

-

Reagents: 2,6-Difluoronitrobenzene, Cyclohexanol, Potassium tert-butoxide (

). -

Conditions: THF,

to RT. -

Note: The bulky cyclohexanol ensures mono-substitution. The second fluorine is deactivated after the first substitution, preventing the bis-ether.

Protocol 1: The "Gold Standard" (Sulfided Pt/C)

This protocol is the most robust method for preventing defluorination. Sulfided platinum catalysts (Pt(S)/C) are "poisoned" enough to inhibit C-halogen hydrogenolysis but remain active for nitro reduction.

Materials

-

Substrate: 2-(Cyclohexyloxy)-6-fluoronitrobenzene (

, -

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Load: 0.5 wt% relative to substrate.

-

Solvent: Methanol/THF (3:1 ratio). THF is added to solubilize the lipophilic cyclohexyloxy group.

-

Hydrogen Source:

gas (balloon or low-pressure shaker).

Step-by-Step Procedure

-

Dissolution: In a

hydrogenation flask, dissolve -

Catalyst Addition: Under a Nitrogen/Argon blanket, carefully add

of 5% Pt(S)/C.-

Safety Note: Do not add dry catalyst to solvent in air; it may ignite. Wet the catalyst with

water first if handling dry powder.

-

-

Purge: Seal the vessel. Evacuate and backfill with

( -

Reaction: Pressurize to

(-

Why

? Higher temperatures (

-

-

Monitoring: Check HPLC after 2 hours. Look for the disappearance of the nitro peak and the emergence of the aniline.

-

Checkpoint: If hydroxylamine intermediate accumulates (

), increase pressure to

-

-

Work-up: Filter through a Celite pad to remove the catalyst. Wash the pad with THF.

-

Isolation: Concentrate the filtrate. The product is an oil that may crystallize upon standing.

Expected Yield:

Protocol 2: The "Cost-Effective" Method (Raney Nickel)

For large-scale applications where Platinum costs are prohibitive, Raney Nickel is a viable alternative, provided the pH is controlled to prevent hydrolysis of the fluorine.

Materials

-

Catalyst: Raney Nickel (Active slurry in water).

-

Solvent: Ethanol.[1]

-

Additive: Thiourea (Optional,

).

Step-by-Step Procedure

-

Wash: Wash

(wet weight) of Raney Nickel with Ethanol ( -

Mix: Combine substrate (

) in -

Inhibitor: Add

Thiourea. -

Hydrogenation: Run at Atmospheric Pressure (

balloon) at Room Temperature ( -

Time: This reaction is slower than Pt/C (approx. 6–12 hours).

-

Work-up: CAUTION. Raney Nickel is pyrophoric. Filter under inert gas or keep the filter cake wet.

Analytical Data & Quality Control

To validate the synthesis, compare the crude reaction mixture against these parameters.

| Parameter | Target Specification | Method | Notes |

| Appearance | Pale yellow/brown oil | Visual | Darkens on air exposure (oxidation). |

| HPLC Purity | C18 Column, ACN/H2O | Detect at 254 nm. | |

| Defluoro Impurity | HPLC/GC-MS | Critical for drug safety. | |

| 1H NMR (DMSO-d6) | NMR | Confirm amine protons. | |

| 19F NMR | Singlet (approx -120 to -130 ppm) | NMR | Absence of F signal indicates failure. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High "Des-fluoro" impurity | Temperature too high or wrong catalyst (Pd). | Switch to Pt(S)/C. Lower Temp to |

| Stalled Reaction (Hydroxylamine) | Increase pressure to 5-10 bar. Add fresh catalyst. Ensure solvent is dry. | |

| Ether Cleavage (Phenol formation) | Acidic conditions or extreme temp. | Ensure neutral pH. Do not use mineral acids. |

| Low Solubility | Cyclohexyl group is lipophilic. | Switch solvent to THF or Ethyl Acetate. Avoid pure Methanol. |

References

-

GuideChem. (2020). How to Prepare 2-Fluoroaniline through Hydrogenation of Ortho-Fluoronitrobenzene? Retrieved from

-

Google Patents. (2015). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene. Retrieved from

-

Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Retrieved from

-

BLD Pharm. (n.d.). Product: 2-(Cyclohexyloxy)-6-fluoroaniline.[8] Retrieved from

-

RSC Advances. (2016). Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh.[9] (Context for ring hydrogenation risks). Retrieved from

Disclaimer: The protocols described herein involve the use of hydrogen gas at pressure and pyrophoric catalysts. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. iris.unive.it [iris.unive.it]

- 8. 1178172-12-7|2-(Cyclohexyloxy)-6-fluoroaniline|BLD Pharm [bldpharm.com]

- 9. Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application of 2-(Cyclohexyloxy)-6-fluoroaniline in agrochemical research

Technical Application Note: Leveraging 2-(Cyclohexyloxy)-6-fluoroaniline in Next-Generation PPO Inhibitor Discovery

Core Directive & Executive Summary

Target Audience: Agrochemical Discovery Chemists, Lead Optimization Scientists, and Process Development Engineers. Scope: This guide details the application of 2-(Cyclohexyloxy)-6-fluoroaniline (CAS: 1178172-12-7) as a high-value scaffold for synthesizing Protoporphyrinogen Oxidase (PPO) inhibitors , a critical class of herbicides.

Executive Summary: In the search for novel herbicides to combat resistant weed biotypes (e.g., Amaranthus spp.), the "scaffold hopping" strategy has prioritized the modification of the N-aryl moiety in PPO inhibitors. 2-(Cyclohexyloxy)-6-fluoroaniline serves as a strategic building block, combining the metabolic stability of the ortho-fluorine with the lipophilic bulk of the ortho-cyclohexyloxy group. This specific substitution pattern is designed to optimize binding affinity within the hydrophobic pocket of the PPO enzyme (EC 1.3.3.4) while modulating LogP for improved foliar uptake.

Chemical Profile & Structural Logic

The utility of this intermediate lies in its dual-functionality during Structure-Activity Relationship (SAR) optimization.

| Feature | Chemical Function | Agrochemical Benefit |

| Ortho-Fluorine | Electronic withdrawal; Metabolic blocking. | Prevents oxidative metabolism (hydroxylation) at the 6-position; increases dipole moment for binding interactions. |

| Cyclohexyloxy Group | Steric bulk; Lipophilicity. | Fills the large hydrophobic pocket of the PPO active site (Tyr/Phe/Ile residues); increases LogP to facilitate cuticle penetration. |

| Primary Amine | Nucleophile. | Serves as the reactive "warhead" attachment point for forming cyclic imides (phthalimides), uracils, or triazolinones. |

Application I: Synthesis of N-Phenylphthalimide Herbicides

The primary application of this aniline is the synthesis of N-phenylphthalimide derivatives (analogs of Flumioxazin or Flumiclorac). The following protocol utilizes a condensation reaction with substituted phthalic anhydrides.

Experimental Workflow Diagram

Figure 1: Synthetic pathway for converting the fluoroaniline scaffold into an active PPO inhibitor via condensation/dehydration.

Detailed Protocol: Glacial Acetic Acid Condensation

Rationale: While DCC coupling is possible, the acetic acid reflux method is preferred for agrochemical libraries due to its robustness in driving the dehydration of the intermediate amic acid to the cyclic imide.

Materials:

-

2-(Cyclohexyloxy)-6-fluoroaniline (1.0 eq)

-

3,4,5,6-Tetrahydrophthalic anhydride (1.1 eq) (or specific substituted anhydride based on target)

-

Glacial Acetic Acid (Solvent)[1]

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(Cyclohexyloxy)-6-fluoroaniline in Glacial Acetic Acid (concentration ~0.5 M).

-

Addition: Add 1.1 equivalents of the anhydride. The slight excess ensures complete consumption of the valuable aniline.

-

Reaction: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) for 4–6 hours.

-

Checkpoint: Monitor via TLC (3:1 Hexane:EtOAc). The intermediate amic acid (polar) should disappear, converting to the less polar imide.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into crushed ice/water (5x reaction volume).

-

Observation: The product typically precipitates as a solid.

-

-

Purification:

-

Filter the precipitate. Wash with water (to remove AcOH) and cold hexanes.

-

Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc gradient) if high purity (>98%) is required for biological assay.

-

Application II: Biological Validation (PPO Inhibition)

Once the molecule is synthesized, it must be validated for PPO inhibition. The cyclohexyl group specifically targets the mitochondrial PPO variant.

Mechanism of Action Logic

Figure 2: Mechanism of Action. The cyclohexyl group is critical for step 2 of the binding event, anchoring the inhibitor in the enzyme's lipophilic channel.

In Vitro Enzyme Assay Protocol

Objective: Determine IC50 values against recombinant Nicotiana tabacum PPO (NtPPO).

-

Enzyme Preparation: Extract PPO from spinach leaves or use recombinant NtPPO expressed in E. coli.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT.

-

Substrate: Protoporphyrinogen IX (Proto-gen IX).[2] Note: Prepare fresh under low light to prevent auto-oxidation.

-

Reaction:

-

Incubate Enzyme + Inhibitor (dissolved in acetone, <1% final vol) for 15 mins at 30°C.

-

Initiate reaction by adding Proto-gen IX.

-

Monitor fluorescence of the product (Protoporphyrin IX) at Ex: 405 nm / Em: 630 nm .

-

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

-

Success Metric: High-potency candidates typically exhibit IC50 < 10 nM.

-

Safety & Handling

-

Toxicity: Fluorinated anilines are potential skin sensitizers and may induce methemoglobinemia. Handle in a fume hood.

-

Storage: Store at 2–8°C under nitrogen. The ether linkage is stable, but the amine can oxidize over time if exposed to air.

References

-